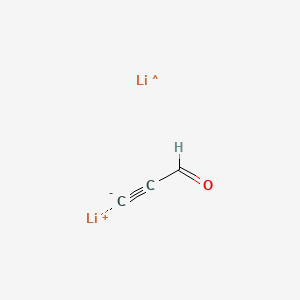![molecular formula C14H18Cl2N2O B13751230 aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone CAS No. 21447-86-9](/img/structure/B13751230.png)
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is a complex organic compound that features an aziridine ring, a bis(2-chloroethyl)amino group, and a methanone group attached to a methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone typically involves the reaction of aziridine with a suitable precursor containing the bis(2-chloroethyl)amino and methylphenyl groups. One common method involves the reaction of ethylenimine with benzonitrile N-oxides . Another approach includes the use of silyldichloromethanes, aryl nitriles, and tert-butylsulfinylimines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various aziridine derivatives, amines, and substituted phenyl compounds. These products can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone has several scientific research applications:
Medicine: Its unique structure allows for the development of novel pharmaceuticals with specific biological targets.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This results in cytotoxic effects, which are particularly useful in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Aziridin-1-yl oximes: Compounds with similar aziridine rings but different substituents.
2-aroyl-2-chloroaziridines: Compounds with similar structural features but different functional groups.
Uniqueness
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is unique due to its combination of an aziridine ring, bis(2-chloroethyl)amino group, and methylphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
21447-86-9 |
|---|---|
Molekularformel |
C14H18Cl2N2O |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone |
InChI |
InChI=1S/C14H18Cl2N2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16/h2-3,10H,4-9H2,1H3 |
InChI-Schlüssel |
VTYLNSUQSLUEGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


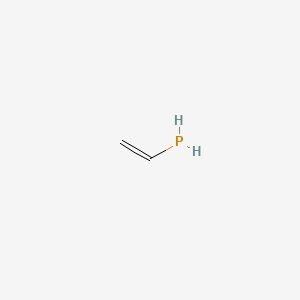
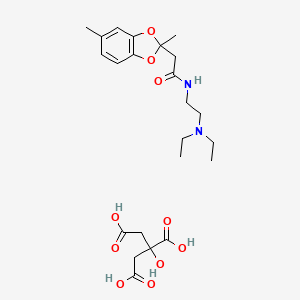
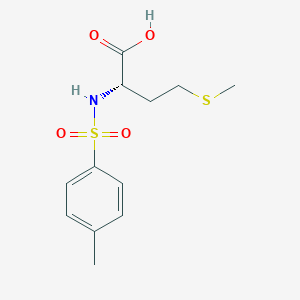
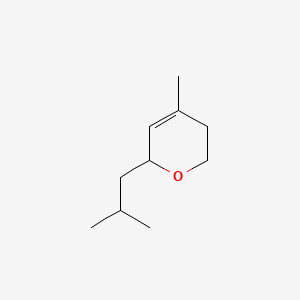
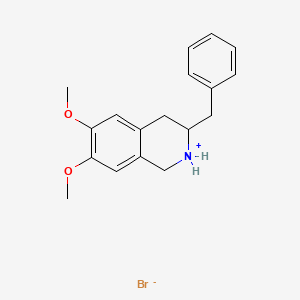
![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
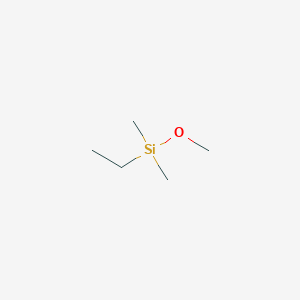
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)
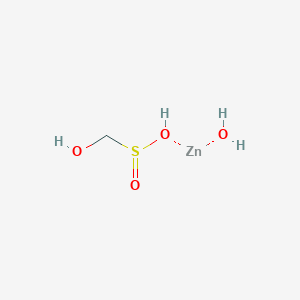

-methanone](/img/structure/B13751217.png)


